molecular formula C6H10O2 B2654068 cis-3-Oxabicyclo[3.1.0]hexane-6-methanol CAS No. 135577-15-0; 135637-92-2

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Cat. No.: B2654068
CAS No.: 135577-15-0; 135637-92-2
M. Wt: 114.144
InChI Key: FUSRDACVJSHHNA-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is a chiral bicyclic building block of significant interest in medicinal chemistry and nucleoside research. This compound features a conformationally locked 3-oxabicyclo[3.1.0]hexane scaffold, which serves as a northern conformation-locked tetrahydrofuran (THF) ring mimic. This rigid structure is invaluable for probing the conformational preferences of nucleoside-binding enzymes and for designing novel nucleoside analogues with potential biological activity . Scientific literature demonstrates that this scaffold and its trans isomer are key intermediates in the synthesis of locked nucleosides. Researchers have utilized these templates to investigate anti-HIV activity, finding that such cytidine analogues exhibit moderate activity in specific cell-based assays . The compound's structure, with a methanol functional group, allows for further synthetic elaboration to create diverse molecular architectures. The bicyclobutane core is a highly strained, versatile building block that can undergo various strain-release reactions, enabling complexity generation in organic synthesis . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling. The related trans-isomer is listed with CAS numbers 135637-92-2 and 135577-15-0, and has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRDACVJSHHNA-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135577-15-0
Record name Trans-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
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Comparison with Similar Compounds

Trans Isomer: trans-3-Oxabicyclo[3.1.0]hexane-6-methanol

  • CAS : 135577-15-0
  • Molecular Formula : C₆H₁₀O₂ (identical to cis isomer)
  • Key Differences: Stereochemistry: The trans configuration alters the spatial orientation of the methanol group relative to the oxygen atom, impacting dipole moments and solubility. Synthesis: Trans isomers often require distinct reaction conditions or catalysts to control stereoselectivity. For example, highlights the use of tert-BuOK/THF for ring-opening reactions, which may favor trans product formation under specific conditions .
Property cis-Isomer trans-Isomer
Boiling Point Not reported Not reported
Reactivity Higher steric hindrance Lower steric hindrance
Applications Chiral intermediates Similar, but stereodivergent routes

3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

  • CAS : 389621-77-6
  • Molecular Formula: C₅H₁₀ClNO
  • Key Differences: Functional Group: Replaces methanol with an amine group, enhancing nucleophilicity. Acid-Base Properties: The hydrochloride salt increases water solubility compared to the neutral methanol derivative .

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

  • CAS : 55685-58-0
  • Molecular Formula : C₆H₈O₃
  • Key Differences: Functional Group: Carboxylic acid instead of methanol, introducing acidity (pKa ~4-5). Applications: Used in peptide synthesis or as a ligand for metal catalysis due to chelating properties .
Property cis-3-Oxabicyclo Methanol 6-Carboxylic Acid Derivative
Solubility in Water Low Moderate (due to -COOH)
Reactivity Alcohol-specific (e.g., esterification) Acid-specific (e.g., amidation)

3-Azabicyclo[3.1.0]hexane-6-methanol

  • CAS : 289037-48-5
  • Molecular Formula: C₆H₁₁NO
  • Key Differences: Heteroatom: Nitrogen replaces the oxygen in the bicyclic ring, altering electronic properties and hydrogen-bonding capacity. Applications: Potential use in drug discovery targeting amine receptors or enzymes .

Q & A

Q. What are the common synthetic routes for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol?

The compound can be synthesized via functional group transformations on bicyclo[3.1.0]hexane scaffolds. For example, ester derivatives like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized through cyclization reactions, followed by reduction or hydrolysis to yield the methanol derivative. Key steps involve protecting group strategies and stereochemical control .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H^1H and 13C^{13}C NMR data (e.g., δ 3.08 ppm for bridgehead protons and δ 172.6 ppm for carbonyl carbons in ester precursors) confirm bicyclic ring geometry and substituent positions. X-ray crystallography may also validate stereochemistry .

Q. What are the typical reactivity patterns of bicyclo[3.1.0]hexane derivatives?

The compound undergoes oxidation, reduction, and substitution reactions. For example, oxidation of the methanol group may yield ketones, while ester derivatives participate in nucleophilic substitutions. Reactivity is influenced by strain in the bicyclic system and steric effects .

Q. How is this compound detected in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is used for identification in natural extracts. For example, it was detected in Zingiber officinale (ginger) methanol extracts at a retention time of 9.055 min, with fragmentation patterns matching its molecular ion (e.g., m/z 154) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

Enantiomerically pure forms require chiral auxiliaries or asymmetric catalysis. One approach involves kinetic resolution using enzymes or transition-metal catalysts. For example, epoxide-opening reactions with chiral ligands can control stereochemistry at bridgehead carbons .

Q. What strategies resolve contradictions in NMR data for bicyclo[3.1.0]hexane derivatives?

Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) or computational modeling (DFT calculations). For instance, 1H^1H-1H^1H coupling constants and NOE correlations differentiate cis and trans isomers .

Q. How does the bicyclic scaffold influence biological activity in drug design?

The rigid structure enhances binding affinity to enzymes or receptors. For example, methanocarba nucleosides derived from bicyclo[3.1.0]hexane show improved metabolic stability and antiviral activity. Structure-activity relationship (SAR) studies optimize substituent placement .

Q. What mechanistic insights explain low yields in cyclization reactions for this compound?

Competing pathways (e.g., ring-opening or dimerization) reduce yields. Solvent polarity, temperature, and catalyst choice are optimized. For example, using Lewis acids like BF3_3-etherate stabilizes transition states in oxabicyclo ring formation .

Q. How is this compound utilized in siRNA delivery systems?

Its derivatives serve as conformationally constrained pseudosugars in siRNA backbones, enhancing nuclease resistance. Synthetic protocols involve phosphoramidite chemistry to incorporate the bicyclic moiety into oligonucleotides .

Methodological Tables

Analytical Technique Application Example Data Reference
1H^1H NMRStereochemical analysisδ 3.08 (d, J = 8.4 Hz, bridgehead H)
GC-MSNatural product identificationRetention time: 9.055 min; m/z 154 (M+^+)
X-ray crystallographyAbsolute configurationC-C bond lengths: 1.54–1.58 Å
Reaction Type Conditions Outcome Reference
Ester hydrolysisNaOH/EtOH, refluxYields methanol derivative (85%)
Asymmetric epoxide openingChiral Co(II) catalystEnantiomeric excess: 92%

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